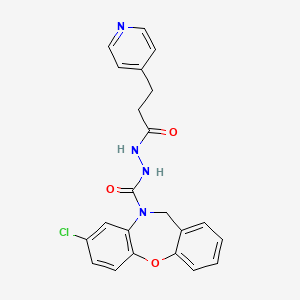

SC 51089 free base

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

146033-03-6 |

|---|---|

分子式 |

C22H19ClN4O3 |

分子量 |

422.9 g/mol |

IUPAC 名称 |

3-chloro-N'-(3-pyridin-4-ylpropanoyl)-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide |

InChI |

InChI=1S/C22H19ClN4O3/c23-17-6-7-20-18(13-17)27(14-16-3-1-2-4-19(16)30-20)22(29)26-25-21(28)8-5-15-9-11-24-12-10-15/h1-4,6-7,9-13H,5,8,14H2,(H,25,28)(H,26,29) |

InChI 键 |

XDJPQOUDGROSEU-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCC4=CC=NC=C4)C=C(C=C3)Cl |

产品来源 |

United States |

Foundational & Exploratory

SC-51089 Free Base: A Technical Guide to its EP1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the EP1 receptor selectivity of the free base form of SC-51089, a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor. The information presented herein is intended to support research and drug development efforts by providing key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and laboratory workflows.

Core Data Presentation: Receptor Binding Affinity

SC-51089 demonstrates selectivity for the human EP1 receptor over other prostanoid receptors. The binding affinities, expressed as inhibitor constant (Ki) values, were determined through radioligand binding assays.[1] A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (μM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

| Table 1: Binding Affinity of SC-51089 for Human Prostanoid Receptors. Data sourced from Abramovitz et al., 2000.[1] |

The data clearly indicates that SC-51089 possesses a significantly higher affinity for the EP1 receptor compared to the TP, EP3, and FP receptor subtypes.

Experimental Protocols: Radioligand Binding Assay

The following is a representative protocol for a competitive radioligand binding assay, based on standard methodologies, to determine the binding affinity of a test compound like SC-51089 for the EP1 receptor. This protocol is a generalized representation and is not the specific protocol from the primary data source, which was not available in its entirety.

Objective: To determine the inhibitor constant (Ki) of SC-51089 for the human EP1 receptor.

Materials:

-

Receptor Source: Membrane preparations from Human Embryonic Kidney (HEK) 293 cells stably expressing the recombinant human EP1 receptor.

-

Radioligand: [3H]-PGE2 (a radioactively labeled form of the natural ligand).

-

Test Compound: SC-51089 free base, serially diluted.

-

Non-specific Binding Control: A high concentration of unlabeled PGE2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Filtration Apparatus: 96-well plate harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the human EP1 receptor.

-

Harvest the cells and homogenize them in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding Wells: Add membrane preparation, [3H]-PGE2, and assay buffer.

-

Non-specific Binding Wells: Add membrane preparation, [3H]-PGE2, and a high concentration of unlabeled PGE2.

-

Competitive Binding Wells: Add membrane preparation, [3H]-PGE2, and varying concentrations of SC-51089.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the SC-51089 concentration.

-

Determine the IC50 value (the concentration of SC-51089 that inhibits 50% of the specific binding of [3H]-PGE2) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Mandatory Visualizations

EP1 Receptor Signaling Pathway and Antagonism by SC-51089

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.[2][3] Activation of this pathway leads to an increase in intracellular calcium levels. SC-51089 acts as a competitive antagonist, blocking the binding of PGE2 and thereby inhibiting this signaling cascade.

Caption: EP1 Receptor Signaling Pathway and SC-51089 Antagonism.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay used to determine the binding affinity of a compound.

Caption: Workflow for a Radioligand Binding Assay.

References

SC-51089 Free Base: A Technical Guide for Researchers

An In-depth Review of the Selective EP1 Receptor Antagonist

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of SC-51089 free base, including its chemical properties, mechanism of action, pharmacological data, and relevant experimental protocols. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EP1 receptor in various pathological conditions, including neurodegenerative diseases and cancer.

Chemical Properties and Data

SC-51089 free base is a synthetic, non-prostanoid molecule belonging to the N-substituted dibenzoxazepine class of compounds. Its systematic name is 8-chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[3-(4-pyridinyl)-1-oxopropyl]hydrazide.

| Property | Value |

| Molecular Formula | C₂₂H₁₉ClN₄O₃ |

| Molecular Weight | 422.87 g/mol |

| CAS Number | 146033-03-6 |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Mechanism of Action

SC-51089 exerts its pharmacological effects by selectively blocking the EP1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor typically initiates a signaling cascade through the Gq alpha subunit of the associated G-protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to various downstream cellular responses.

By competitively inhibiting the binding of PGE2 to the EP1 receptor, SC-51089 effectively abrogates this signaling pathway, thereby preventing the rise in intracellular calcium and the subsequent physiological and pathological effects mediated by EP1 receptor activation.

EP1 Receptor Signaling Pathway and Inhibition by SC-51089.

Quantitative Pharmacological Data

SC-51089 exhibits high selectivity for the EP1 receptor over other prostanoid receptors.

| Receptor | Ki (µM)[2] |

| EP1 | 1.3 |

| EP2 | >100 |

| EP3 | 17.5 |

| EP4 | >100 |

| DP | >100 |

| FP | 61.1 |

| IP | >100 |

| TP | 11.2 |

| Parameter | Value | Cell Line/Model |

| IC₅₀ | ~1 µM | KMG-4 (Glioma) |

| ED₅₀ (analgesic) | 6.8 mg/kg[3] | Rodent model |

Experimental Protocols

In Vitro: Inhibition of Glioma Cell Growth

This protocol is a general guideline based on studies demonstrating the anti-proliferative effects of SC-51089 on glioma cells.

Objective: To determine the effect of SC-51089 on the viability of KMG-4 human glioma cells.

Materials:

-

KMG-4 human glioma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

SC-51089 free base

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed KMG-4 cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of SC-51089 in DMSO. Further dilute the stock solution in complete DMEM to achieve the desired final concentrations (e.g., a serial dilution from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.

-

Treatment: After 24 hours of incubation, remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of SC-51089. Include vehicle control wells (medium with 0.1% DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Assay:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value.

Workflow for In Vitro Glioma Cell Viability Assay.

In Vivo: Amelioration of Motor Deficits in a Huntington's Disease Mouse Model

This protocol is a general guideline based on studies using the R6/1 transgenic mouse model of Huntington's disease.

Objective: To evaluate the effect of SC-51089 on motor coordination and balance in R6/1 mice.

Materials:

-

R6/1 transgenic mice and wild-type littermates

-

SC-51089 free base

-

Vehicle (e.g., saline with a solubilizing agent like DMSO and Tween-80)

-

Apparatus for motor function assessment (e.g., Rotarod, balance beam)

-

Osmotic minipumps (for continuous infusion)

Procedure:

-

Animal Model: Use R6/1 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, and their wild-type littermates as controls.

-

Treatment Administration:

-

A study has shown efficacy with a dose of 40 µg/kg/day administered via intraperitoneal (i.p.) infusion for 28 days.[2]

-

Load osmotic minipumps with the appropriate concentration of SC-51089 to deliver the target dose.

-

Surgically implant the minipumps subcutaneously or intraperitoneally in the mice under anesthesia.

-

A control group of R6/1 mice should receive vehicle-filled minipumps.

-

-

Motor Function Assessment:

-

Rotarod Test:

-

Acclimatize the mice to the rotarod apparatus for several days before starting the treatment.

-

Test the mice at regular intervals (e.g., weekly) throughout the 28-day treatment period.

-

Place the mouse on the rotating rod, which gradually accelerates.

-

Record the latency to fall for each mouse.

-

-

Balance Beam Test:

-

Train the mice to traverse a narrow wooden beam to a safe platform.

-

Record the time taken to cross the beam and the number of foot slips.

-

-

-

Data Analysis: Compare the performance of the SC-51089-treated R6/1 mice with the vehicle-treated R6/1 mice and wild-type controls. Statistical analysis (e.g., ANOVA) should be used to determine the significance of any observed improvements in motor function.

Workflow for In Vivo Huntington's Disease Mouse Model Study.

Synthesis

Conclusion

SC-51089 free base is a valuable research tool for investigating the role of the EP1 receptor in various physiological and pathological processes. Its selectivity makes it a suitable candidate for in vitro and in vivo studies aimed at understanding the therapeutic potential of EP1 antagonism. The provided information and protocols serve as a foundation for researchers to design and execute experiments to further elucidate the pharmacological profile of this compound. Further research is warranted to establish a more comprehensive dataset on its efficacy in various models, its pharmacokinetic properties, and a detailed synthesis route.

References

SC 51089 Free Base: A Technical Guide to its Neuroprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 51089 is a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, demonstrating significant neuroprotective properties across a range of preclinical models of neurodegenerative diseases.[1][2] This technical guide provides an in-depth overview of the current understanding of SC 51089's mechanism of action, a compilation of its quantitative efficacy data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows. The evidence presented herein supports the potential of EP1 receptor antagonism as a promising therapeutic strategy for conditions involving excitotoxicity and ischemic neuronal injury.

Core Mechanism of Action: EP1 Receptor Antagonism

SC 51089 exerts its neuroprotective effects by selectively blocking the EP1 receptor, one of four subtypes of receptors for PGE2.[1] In the central nervous system, cyclooxygenase-2 (COX-2) activity is upregulated during ischemic events, leading to an increase in PGE2 synthesis.[3] This elevated PGE2, acting through the EP1 receptor, contributes to neurotoxicity by disrupting calcium homeostasis.[3] SC 51089, by antagonizing the EP1 receptor, mitigates these downstream detrimental effects.

The neuroprotective signaling cascade initiated by SC 51089 involves the PI3K/AKT survival pathway. Inhibition of the EP1 receptor leads to an increase in the phosphorylation of both AKT and the phosphatase and tensin homolog (PTEN). This enhanced AKT activity is crucial for promoting cell survival. A key downstream effect is the reduction of the mitochondrial translocation of the pro-apoptotic protein BAD, thereby inhibiting the apoptotic cascade.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and neuroprotective efficacy of SC 51089 free base.

Table 1: Receptor Binding Affinity of SC 51089

| Receptor Subtype | Kᵢ (μM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

| EP2 | > 100 |

| EP4 | > 100 |

| DP | > 100 |

Data compiled from multiple sources.[1][2][4]

Table 2: In Vitro Neuroprotective Efficacy of SC 51089

| Model | Insult | Cell Type | SC 51089 Concentration | Outcome |

| Oxygen-Glucose Deprivation (OGD) | Ischemia/Reperfusion | Hippocampal Slices | 10 μM | 28 ± 2% reduction in cell death |

| Amyloid-β Toxicity | Aβ₁₋₄₂ | MC65 Human Neuroblastoma | 10-50 μM | ~50% reduction in neurotoxicity |

| Amyloid-β Toxicity | Aβ₁₋₄₂ | Murine Primary Cortical Neurons | 10-20 μM | Partial protection from neurotoxicity |

| Oxidative Stress | t-BuOOH | Neuronal Cells | 5 μM (24h) | Attenuation of PGE2-induced cell death[1] |

Data compiled from multiple sources.[5]

Table 3: In Vivo Neuroprotective Efficacy of SC 51089

| Model | Species | SC 51089 Dose | Administration Route | Outcome |

| Transient Middle Cerebral Artery Occlusion (MCAO) | Mouse | 5-20 μg/kg | Intraperitoneal (i.p.) | Up to 50% ± 8% reduction in infarct volume |

| Permanent Middle Cerebral Artery Occlusion (MCAO) | Mouse | 5-20 μg/kg | Intraperitoneal (i.p.) | 39% ± 7% reduction in brain injury |

| Huntington's Disease (R6/1 model) | Mouse | 40 μg/kg (28 days) | Intraperitoneal (i.p.) infusion | Amelioration of motor and memory deficits[4] |

| Phenylbenzoquinone-induced writhing | Mouse | ED₅₀ = 6.8 mg/kg | Not specified | Analgesic effect |

Signaling Pathways and Experimental Workflows

Signaling Pathway of SC 51089 Neuroprotection

Caption: Proposed signaling pathway for SC 51089-mediated neuroprotection.

Experimental Workflow for In Vivo MCAO Model

Caption: General experimental workflow for in vivo MCAO studies.

Detailed Experimental Protocols

In Vitro: Oxygen-Glucose Deprivation (OGD) in Hippocampal Slices

-

Slice Preparation: Organotypic hippocampal slice cultures are prepared from postnatal day 7-9 rat or mouse pups. The hippocampi are dissected and sectioned into 350-400 µm thick slices.

-

Culture Maintenance: Slices are cultured on membrane inserts in a suitable culture medium (e.g., containing horse serum, Hank's balanced salt solution, and supplements) for approximately one week to allow for recovery and stabilization.

-

OGD Induction: To mimic ischemia, the culture medium is replaced with a glucose-free balanced salt solution. The slices are then placed in a hypoxic chamber with an atmosphere of 95% N₂ and 5% CO₂ for a duration of 30-60 minutes at 37°C.[6]

-

Reperfusion and Treatment: Following OGD, the glucose-free medium is replaced with the original culture medium, and the slices are returned to a normoxic incubator (95% air, 5% CO₂). SC 51089 (e.g., 10 µM) or vehicle is added to the culture medium at the time of reperfusion.

-

Assessment of Cell Death: After 24-48 hours of reperfusion, cell death is quantified. A common method is propidium iodide (PI) staining. PI is a fluorescent dye that enters cells with compromised membrane integrity. The fluorescence intensity, particularly in the CA1 region of the hippocampus, is measured and normalized to a positive control (e.g., NMDA-induced excitotoxicity) to determine the extent of neuroprotection.

In Vivo: Middle Cerebral Artery Occlusion (MCAO) in Mice

-

Animal Model: Adult male C57BL/6 mice are commonly used. Anesthesia is induced and maintained throughout the surgical procedure. Body temperature is monitored and maintained at 37°C.

-

Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7][8] A standardized silicon-coated nylon monofilament (e.g., 6-0) is introduced into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery.[7] Occlusion is typically maintained for 60-90 minutes for transient MCAO. For permanent MCAO, the filament is left in place.

-

Reperfusion: For transient MCAO, reperfusion is achieved by withdrawing the monofilament after the designated occlusion period.[7]

-

Drug Administration: SC 51089 is dissolved in a suitable vehicle (e.g., sterile water). It is administered via intraperitoneal (i.p.) injection at the desired dose (e.g., 5-20 µg/kg). The timing of administration can vary, from shortly after reperfusion to several hours post-ischemia, to assess the therapeutic window.

-

Neurological Assessment: At various time points post-MCAO, neurological function is assessed using a battery of behavioral tests. These may include the Bederson deficit score, the hanging wire test, and the corner test to evaluate motor and sensory deficits.

-

Infarct Volume Measurement: At the study endpoint (e.g., 3 or 14 days post-MCAO), animals are euthanized, and their brains are removed. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet.[7] The unstained area (infarct) is quantified using image analysis software to determine the infarct volume, which is often corrected for edema.

In Vitro: Amyloid-β (Aβ) Neurotoxicity Assay

-

Cell Culture: Either human neuroblastoma cell lines (e.g., MC65) or primary cortical neurons from embryonic rodents are used.[5]

-

Preparation of Aβ Oligomers: Synthetic Aβ₁₋₄₂ peptide is prepared to form soluble oligomeric species, which are considered the most neurotoxic form. This typically involves dissolving the peptide in a solvent like hexafluoroisopropanol (HFIP), drying it to a film, and then resuspending and incubating it under specific conditions to promote oligomerization.[9]

-

Treatment: Cultured cells are exposed to a neurotoxic concentration of Aβ₁₋₄₂ oligomers (e.g., 1-5 µM). SC 51089 (e.g., 10-50 µM) or vehicle is co-incubated with the Aβ oligomers.[5]

-

Viability Assessment: After 24-72 hours of incubation, cell viability is assessed using methods such as the MTT assay, LDH release assay, or by staining with fluorescent dyes that differentiate between live and dead cells (e.g., calcein-AM and ethidium homodimer-1).[5]

Conclusion

This compound has emerged as a well-characterized neuroprotective agent with a clear mechanism of action centered on the antagonism of the EP1 receptor. The data consistently demonstrate its ability to mitigate neuronal damage in both in vitro and in vivo models of ischemic stroke and other neurodegenerative conditions. The detailed protocols provided in this guide offer a framework for the continued investigation and preclinical development of SC 51089 and other EP1 receptor antagonists as potential therapeutics for a range of neurological disorders. Further research is warranted to fully elucidate the therapeutic potential and safety profile of this compound in more complex disease models and ultimately, in clinical settings.

References

- 1. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 2. sc 51089 — TargetMol Chemicals [targetmol.com]

- 3. biorxiv.org [biorxiv.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antagonism of Neuronal Prostaglandin E2 Receptor Subtype 1 Mitigates Amyloid β Neurotoxicity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxygen glucose deprivation/re-oxygenation-induced neuronal cell death is associated with Lnc-D63785 m6A methylation and miR-422a accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Attenuation Aβ1-42-induced neurotoxicity in neuronal cell by 660nm and 810nm LED light irradiation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SC 51089 Free Base and its Role in the Prostaglandin E2 Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of SC 51089, detailing its mechanism of action within the PGE2 signaling pathway, its pharmacological properties, and relevant experimental protocols. The information presented is intended to support researchers and professionals in the fields of pharmacology, neuroscience, and oncology in their investigation and potential application of this compound.

Introduction to SC 51089 Free Base

SC 51089 is a non-prostanoid compound that has been identified as a selective antagonist of the EP1 receptor.[1][2][3][4][5][6] Its ability to specifically block the action of PGE2 at this receptor subtype makes it a valuable tool for elucidating the physiological and pathological roles of the EP1-mediated signaling cascade. Research has indicated the potential of SC 51089 in various therapeutic areas, including neuroprotection and cancer.[1][2][7][8]

The Prostaglandin E2 (PGE2) EP1 Signaling Pathway

Prostaglandin E2 is a principal mediator of inflammation and is involved in a wide array of physiological processes. It exerts its effects through four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4. The EP1 receptor is coupled to the Gq family of G proteins.

Upon binding of PGE2 to the EP1 receptor, the following signaling cascade is initiated:

-

Gq Protein Activation: The activated EP1 receptor catalyzes the exchange of GDP for GTP on the α-subunit of the Gq protein.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the activity of phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Downstream Effects: The elevation of intracellular Ca2+ concentration triggers a variety of cellular responses, including protein kinase C (PKC) activation and other calcium-dependent signaling events.

SC 51089 acts as a competitive antagonist at the EP1 receptor, preventing the binding of PGE2 and thereby inhibiting the entire downstream signaling cascade.

Signaling Pathway Diagram

Caption: PGE2-EP1 Receptor Signaling Pathway and Inhibition by SC 51089.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SC 51089.

Table 1: Receptor Binding Affinity of SC 51089

| Receptor Subtype | Ki (µM) |

| EP1 | 1.3[1][3][4][5][6] |

| EP2 | >100[2][9] |

| EP3 | 17.5[1][2][3][4][5] |

| EP4 | >100[2][9] |

| Thromboxane (TP) | 11.2[1][2][3][4][5] |

| PGF2α (FP) | 61.1[1][2][3][4][5] |

| PGD2 (DP) | >100[2][9] |

| PGI2 (IP) | >100[2][9] |

Table 2: In Vitro and In Vivo Efficacy of SC 51089

| Assay | Endpoint | Value | Species |

| Glioma Cell Growth Inhibition | IC50 | ~1 µM[2][9] | Human (KMG-4 cells) |

| Phenylbenzoquinone-induced Writhing | ED50 | 6.8 mg/kg[9] | Mouse |

| Neuroprotection in Huntington's Disease Model | Effective Dose | 40 µg/kg (i.p. infusion for 28 days)[1][7] | Mouse (R6/1) |

Detailed Experimental Protocols

Radioligand Binding Assay for Prostanoid Receptors

This protocol is a representative method for determining the binding affinity (Ki) of SC 51089 for prostanoid receptors, based on standard competitive binding assay principles.

Objective: To determine the inhibitory constant (Ki) of SC 51089 for the EP1 receptor and other prostanoid receptors.

Materials:

-

Membrane preparations from cells expressing recombinant human prostanoid receptors (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]PGE2 for EP receptors).

-

This compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

96-well plates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Compound Preparation: Prepare a stock solution of SC 51089 in a suitable solvent (e.g., DMSO). Perform serial dilutions in assay buffer to obtain a range of concentrations.

-

Assay Setup: In a 96-well plate, add the following in order:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding).

-

50 µL of the desired concentration of SC 51089 or vehicle.

-

50 µL of radioligand at a concentration close to its Kd.

-

50 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the SC 51089 concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Inhibition of Glioma Cell Growth

This protocol describes a general method for assessing the anti-proliferative effects of SC 51089 on glioma cells in culture.

Objective: To determine the IC50 of SC 51089 for the inhibition of glioma cell proliferation.

Materials:

-

Human glioma cell lines (e.g., KMG-4).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

This compound.

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or BrdU incorporation kit).

-

96-well cell culture plates.

-

Plate reader.

Procedure:

-

Cell Seeding: Seed glioma cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Remove the medium and add fresh medium containing various concentrations of SC 51089 or vehicle (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Cell Proliferation Assay:

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

WST-1/XTT Assay: Add the reagent to each well and incubate for 1-4 hours.

-

BrdU Assay: Add BrdU to the wells for the last few hours of incubation, then fix the cells and follow the manufacturer's protocol for detection.

-

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis:

-

Normalize the absorbance values to the vehicle-treated control wells.

-

Plot the percentage of cell viability against the logarithm of the SC 51089 concentration.

-

Determine the IC50 value using non-linear regression.

-

Phenylbenzoquinone-Induced Writhing Test in Mice

This protocol outlines a standard in vivo method to evaluate the analgesic properties of SC 51089.

Objective: To determine the ED50 of SC 51089 in reducing visceral pain in mice.

Materials:

-

Male mice (e.g., Swiss Webster).

-

This compound.

-

Vehicle for SC 51089 (e.g., 0.5% carboxymethylcellulose).

-

Phenylbenzoquinone (PBQ) solution (e.g., 0.02% in 5% ethanol/saline).

-

Syringes and needles for administration.

-

Observation chambers.

Procedure:

-

Acclimation: Acclimate the mice to the experimental environment.

-

Compound Administration: Administer SC 51089 or vehicle orally or intraperitoneally at various doses.

-

Induction of Writhing: After a predetermined pretreatment time (e.g., 30-60 minutes), administer the PBQ solution intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and record the number of writhes (a characteristic stretching and constriction of the abdomen) over a set period (e.g., 5-20 minutes).

-

Data Analysis:

-

Calculate the mean number of writhes for each treatment group.

-

Determine the percentage of inhibition of writhing for each dose of SC 51089 compared to the vehicle control group.

-

Calculate the ED50 value (the dose that produces 50% inhibition of writhing) using regression analysis.

-

Conclusion

SC 51089 is a valuable pharmacological tool for investigating the roles of the PGE2 EP1 receptor in health and disease. Its selectivity and well-characterized mechanism of action make it a suitable candidate for preclinical studies in areas such as neurodegenerative diseases, pain, and oncology. The data and protocols provided in this guide are intended to facilitate further research into the therapeutic potential of targeting the PGE2 EP1 pathway with selective antagonists like SC 51089.

References

- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 2. english.cas.cn [english.cas.cn]

- 3. pnas.org [pnas.org]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to SC 51089 Free Base: A Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SC 51089 free base. It details its role in various signaling pathways and provides insights into its application in preclinical research, particularly in the areas of neuroprotection, oncology, and neurodegenerative diseases. This guide consolidates key experimental data and methodologies to serve as a valuable resource for the scientific community.

Chemical Structure and Properties

This compound is a synthetic, non-prostanoid molecule. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 8-Chloro-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide |

| CAS Number | 146033-03-6 |

| Molecular Formula | C₂₂H₁₉ClN₄O₃ |

| Molecular Weight | 422.86 g/mol |

| Appearance | Off-white to light yellow solid |

| Solubility | Soluble in DMSO |

Mechanism of Action: Selective EP1 Receptor Antagonism

SC 51089 exerts its biological effects through the selective blockade of the EP1 receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, PGE2, to the EP1 receptor initiates a downstream signaling cascade. SC 51089 competitively inhibits this binding, thereby attenuating the physiological and pathological effects mediated by EP1 activation.

Prostaglandin E2 and the EP1 Receptor Signaling Pathway

Prostaglandin E2 is a principal mediator of inflammation and is involved in a wide array of physiological processes. Its effects are transduced by four receptor subtypes: EP1, EP2, EP3, and EP4, each coupled to distinct signaling pathways.[2][3] The EP1 receptor is coupled to Gαq/p proteins.[3] Upon activation by PGE2, Gαq/p activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] This signaling cascade can lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, ultimately influencing cellular processes such as cell growth, migration, and inflammation.[3][5]

Receptor Selectivity

SC 51089 exhibits a high degree of selectivity for the EP1 receptor over other prostanoid receptors. This selectivity is crucial for minimizing off-target effects and for dissecting the specific roles of the EP1 receptor in various biological systems.

| Receptor | Ki (μM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

Table adapted from InvivoChem and MedchemExpress.[1]

Experimental Applications and Protocols

SC 51089 has been utilized in a range of in vitro and in vivo studies to investigate the role of the EP1 receptor in various pathological conditions.

In Vitro Neuroprotection Assays

SC 51089 has demonstrated neuroprotective effects in models of excitotoxicity and oxidative stress.

Experimental Protocol: Neuroprotection against Oxidative Stress

-

Cell Culture: Primary cortical neurons are isolated from neonatal mice and cultured in serum-free Neurobasal medium supplemented with GlutaMax.[6][7]

-

Treatment: Neurons are pre-treated with SC 51089 (e.g., 5-10 μM) for 15 minutes.[6][7]

-

Induction of Oxidative Stress: Oxidative stress is induced by the addition of agents like tert-butyl hydroperoxide (t-BuOOH) or hemin.[6][7][8]

-

Incubation: Cells are co-incubated with the oxidative stressor and SC 51089 for a specified period (e.g., 18-24 hours).[6][7][8]

-

Assessment of Cell Viability: Cell viability is quantified using assays such as the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with viability dyes like Calcein AM (for live cells) and Ethidium homodimer-1 (for dead cells).[6][7][9]

Glioma Cell Growth Inhibition

The EP1 receptor has been implicated in the progression of certain cancers, including glioma. SC 51089 has been shown to inhibit the growth of glioma cell lines in vitro and slow tumor growth in vivo.

Experimental Protocol: In Vitro Glioma Cell Viability

-

Cell Lines: Human glioma cell lines are used.

-

Cell Seeding: Cells are seeded in multi-well plates at a predetermined density.

-

Treatment: Cells are treated with a range of concentrations of SC 51089.

-

Incubation: Cells are incubated for a defined period (e.g., 24-72 hours).

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT or XTT assay, which measures the metabolic activity of viable cells.

Experimental Protocol: In Vivo Glioma Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are used.

-

Tumor Implantation: Human glioma cells are implanted subcutaneously or intracranially.

-

Treatment: Once tumors are established, mice are treated with SC 51089 (e.g., intraperitoneal injection) or a vehicle control.

-

Monitoring: Tumor growth is monitored regularly by measuring tumor volume.

-

Endpoint Analysis: At the end of the study, tumors are excised for histological and molecular analysis.

Huntington's Disease Mouse Model

SC 51089 has been investigated for its therapeutic potential in a mouse model of Huntington's disease, a neurodegenerative disorder.

Experimental Protocol: R6/1 Mouse Model of Huntington's Disease

-

Animal Model: The R6/1 transgenic mouse model, which expresses a fragment of the human huntingtin gene with an expanded CAG repeat, is used.

-

Treatment Administration: SC 51089 (e.g., 40 μg/kg) is administered intraperitoneally over a period of several weeks.

-

Behavioral Testing: A battery of behavioral tests is conducted to assess motor coordination (e.g., rotarod test), balance, and cognitive function (e.g., memory tests).

Summary and Future Directions

This compound is a valuable research tool for elucidating the role of the EP1 receptor in health and disease. Its selectivity and demonstrated efficacy in preclinical models of neurodegeneration and cancer highlight its potential as a lead compound for the development of novel therapeutics. Future research should focus on further characterizing its pharmacokinetic and pharmacodynamic properties, as well as exploring its therapeutic utility in a broader range of disease models. The detailed experimental protocols provided in this guide offer a foundation for researchers to design and execute robust studies utilizing this potent EP1 antagonist.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Contribution of PGE2 EP1 receptor in hemin-induced neurotoxicity [frontiersin.org]

- 7. Contribution of PGE2 EP1 receptor in hemin-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of EP1 Receptor on Cerebral Blood Flow in the Middle Cerebral Artery Occlusion Model of Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacology.emory.edu [pharmacology.emory.edu]

Unveiling the Prostanoid Receptor Affinity of SC 51089 Free Base: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of SC 51089 free base, a selective antagonist of the prostaglandin E2 (PGE2) receptor subtype EP1, for a range of prostanoid receptors. The following sections present quantitative binding data, detailed experimental methodologies for Ki value determination, and a visual representation of the associated signaling pathways.

Data Presentation: Binding Affinity (Ki) of SC 51089

The inhibitory constant (Ki) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. The data presented below summarizes the Ki values of this compound for various human prostanoid receptors, highlighting its selectivity for the EP1 receptor.

| Prostanoid Receptor | Ki Value (µM) | Reference |

| EP1 | 1.3[1][2][3][4] | [5] |

| TP | 11.2[1][2][3][4] | [5] |

| EP3 | 17.5[1][2][3][4] | [5] |

| FP | 61.1[1][2][3][4] | [5] |

| EP2 | >100 | [5][6] |

| EP4 | >100 | [5][6] |

| DP | >100 | [5][6] |

| IP | >100 | [5][6] |

Experimental Protocols: Determination of Ki Values

The binding affinities of SC 51089 for prostanoid receptors were determined using radioligand binding assays with membranes from cells stably expressing recombinant human prostanoid receptors.[5]

Key Methodologies: Radioligand Binding Assay

A common method to determine the Ki values for GPCRs involves a competitive radioligand binding assay. The general workflow for such an experiment is as follows:

-

Membrane Preparation: Cells (e.g., Chinese Hamster Ovary cells) are engineered to express a high level of a specific human prostanoid receptor subtype.[7] The cell membranes containing these receptors are then isolated.

-

Competitive Binding: The prepared membranes are incubated with a constant concentration of a radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound (in this case, SC 51089).

-

Equilibrium and Separation: The mixture is incubated to allow the binding to reach equilibrium. Following incubation, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptors, is measured using a scintillation counter.

-

Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the competing unlabeled ligand (SC 51089). The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Prostanoid Receptor Signaling Pathways

Prostanoid receptors are a family of G-protein coupled receptors (GPCRs).[8][9] Upon binding of their natural ligands (prostaglandins), they initiate intracellular signaling cascades through the activation of different G-proteins. SC 51089 acts as an antagonist, blocking the initiation of these pathways by the natural ligand at the EP1 receptor.

EP1 Receptor Signaling

The EP1 receptor primarily couples to Gq alpha subunits. Activation of this pathway leads to an increase in intracellular calcium levels.

TP Receptor Signaling

The Thromboxane (TP) receptor also primarily couples through Gq, leading to increased intracellular calcium. It can also couple to G12/13 to activate Rho signaling pathways.

References

- 1. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. biorbyt.com [biorbyt.com]

- 5. caymanchem.com [caymanchem.com]

- 6. SC-51089 | CAS 146033-02-5 | Cayman Chemical | Biomol.com [biomol.com]

- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostanoid Receptors: Subtypes and Signaling1 | Annual Reviews [annualreviews.org]

SC-51089 Free Base: An In-Depth Technical Guide on In Vitro and In Vivo Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC-51089 is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2][3] PGE2, a principal product of the cyclooxygenase (COX) pathway, mediates a wide array of physiological and pathological processes, including inflammation, pain, and cancer progression. Its effects are transduced by four G protein-coupled receptor subtypes, EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms.[1] The EP1 receptor, uniquely coupled to Gq proteins, triggers an increase in intracellular calcium levels upon activation.[1] By selectively targeting the EP1 receptor, SC-51089 offers a promising therapeutic strategy for various pathologies, including neurodegenerative diseases and cancer. This technical guide provides a comprehensive overview of the in vitro and in vivo activity of SC-51089 free base, detailing its mechanism of action, experimental protocols, and key quantitative data.

Core Mechanism of Action

SC-51089 functions as a selective antagonist of the EP1 receptor. Its binding affinity for the EP1 receptor is significantly higher than for other prostanoid receptors, such as TP, EP3, and FP receptors.[1][2][4] This selectivity allows for the targeted inhibition of the EP1 signaling pathway, mitigating the downstream effects of PGE2 binding.

Signaling Pathway

The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is central to its physiological and pathological effects. SC-51089, by blocking this initial step, effectively inhibits the entire downstream pathway.

Quantitative In Vitro Data

The binding affinity of SC-51089 free base for various prostanoid receptors has been determined through radioligand binding assays. The data clearly demonstrates its selectivity for the EP1 receptor.

| Target Receptor | Ki (μM) |

| EP1 | 1.3 [1][2][4] |

| TP | 11.2[1][2][4] |

| EP3 | 17.5[1][2][4] |

| FP | 61.1[1][2][4] |

In Vitro Activity

Neuroprotection

SC-51089 has demonstrated significant neuroprotective effects in in vitro models of neuronal cell death.

Experimental Protocol: Neuroprotection Assay

-

Cell Line: Primary neuronal cultures.

-

Induction of Cell Death: Neurons are exposed to tert-butyl hydroperoxide (t-BuOOH), a potent inducer of oxidative stress and subsequent apoptosis.[5][6]

-

Treatment: SC-51089 free base (5 μM) is applied to the neuronal cultures for 24 hours.[2][4]

-

Endpoint: The primary outcome is the attenuation of prostaglandin E2 (PGE2)-induced cell death.[2][4] Cell viability can be assessed using methods such as the MTT assay or by quantifying apoptotic markers.[7]

Anti-Tumor Activity

SC-51089 has been shown to inhibit the growth of human glioma cell lines in vitro.[8]

Experimental Protocol: Glioma Cell Growth Inhibition Assay

-

Cell Lines: Human glioma cell lines (e.g., KMG4).[8]

-

Assay Types:

-

Anchorage-dependent growth: Cells are cultured in standard monolayer conditions.

-

Anchorage-independent growth: Cells are cultured in soft agar to assess tumorigenicity.[8]

-

-

Treatment: Glioma cells are treated with varying concentrations of SC-51089.

-

Endpoint: Inhibition of cell proliferation is measured by cell counting or viability assays.[8]

In Vivo Activity

Neuroprotection in a Huntington's Disease Model

In a preclinical model of Huntington's disease, SC-51089 demonstrated the ability to ameliorate disease-related phenotypes.

Experimental Protocol: R6/1 Mouse Model of Huntington's Disease

-

Animal Model: R6/1 transgenic mice, which express exon 1 of the human huntingtin gene with an expanded CAG repeat, are used as a model for Huntington's disease.[9][10]

-

Treatment: SC-51089 free base (40 μg/kg) is administered daily via intraperitoneal (i.p.) infusion for 28 days.[2][4]

-

Endpoints:

-

Motor Coordination and Balance: Assessed using tests such as the rotarod.

-

Long-term Memory: Evaluated using behavioral paradigms like the novel object recognition test.

-

Neuropathological Analysis: Post-mortem analysis of the striatum and hippocampus to assess for huntingtin nuclear inclusions and synaptic markers.[1]

-

Anti-Tumor Activity in a Glioma Model

SC-51089 has been shown to slow the growth of gliomas in an in vivo xenograft model.[8]

Experimental Protocol: KMG4 Tumor Xenograft Model

-

Animal Model: Severe combined immunodeficient (SCID) mice.[8]

-

Tumor Implantation: KMG4 human glioma cells are implanted subcutaneously into the mice.

-

Treatment: Once tumors are established, mice are treated with SC-51089.

-

Endpoint: Tumor growth is monitored and measured over time to assess the anti-neoplastic effect of the compound.[8]

Conclusion

SC-51089 free base is a selective EP1 receptor antagonist with promising therapeutic potential demonstrated in both in vitro and in vivo models. Its ability to confer neuroprotection and inhibit tumor growth highlights its potential for the development of novel treatments for neurodegenerative diseases and cancer. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals interested in further exploring the therapeutic applications of SC-51089.

References

- 1. pnas.org [pnas.org]

- 2. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. researchgate.net [researchgate.net]

- 6. Tert-butyl hydroperoxide stimulated apoptosis independent of prostaglandin E2 and IL-6 in the HTR-8/SVneo human placental cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tert-butyl hydroperoxide (t-BHP) induced apoptosis and necroptosis in endothelial cells: Roles of NOX4 and mitochondrion - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Use of the R6 Transgenic Mouse Models of Huntington's Disease in Attempts to Develop Novel Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Establishment and maintenance of an R6/1 transgenic mouse colony and validation of its progressive neurological phenotype to study Huntington’s disease [scielo.org.mx]

SC-51089 Free Base: A Technical Guide to its Discovery, Preclinical Development, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-51089 is a potent and selective antagonist of the prostaglandin E2 (PGE2) receptor subtype 1 (EP1). This document provides a comprehensive technical overview of the discovery, preclinical development, and mechanistic action of SC-51089 free base. It details the compound's inhibitory activity, its role in key signaling pathways, and its therapeutic potential in neurodegenerative diseases and oncology, as demonstrated in various in vitro and in vivo models. This guide includes detailed experimental protocols and quantitative data to support further research and development efforts in the field of EP1 receptor antagonism.

Introduction

Prostaglandin E2 (PGE2) is a principal product of the cyclooxygenase (COX) pathway and exerts a wide range of physiological and pathological effects through its interaction with four G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, has been implicated in the pathophysiology of several disorders, including pain, inflammation, neurodegeneration, and cancer. Its activation is primarily coupled to Gq proteins, leading to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The development of selective EP1 receptor antagonists, such as SC-51089, represents a promising therapeutic strategy for targeting these disease processes with greater specificity and potentially fewer side effects than non-selective anti-inflammatory drugs. This technical guide provides an in-depth exploration of the preclinical data and methodologies associated with the investigation of SC-51089.

Discovery and Chemical Properties

Table 1: Chemical and Physical Properties of SC-51089

| Property | Value |

| IUPAC Name | 8-chloro-2-[1-oxo-3-(4-pyridinyl)propyl]hydrazide-dibenz[b,f][1][2]oxazepine-10(11H)-carboxylic acid |

| Molecular Formula | C22H19ClN4O3 |

| Molecular Weight | 434.87 g/mol |

| CAS Number | 146033-03-6 (free base) |

Mechanism of Action and Signaling Pathway

SC-51089 functions as a selective antagonist of the EP1 receptor. Its binding to the receptor blocks the downstream signaling cascade initiated by PGE2.

Prostaglandin E2 EP1 Receptor Signaling Pathway

The binding of the endogenous ligand PGE2 to the EP1 receptor initiates a conformational change in the receptor, leading to the activation of the Gq alpha subunit of the associated G protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC). This signaling cascade can have various cellular consequences depending on the cell type and context.

In the context of neurodegeneration and cancer, the EP1 signaling pathway has been shown to intersect with other critical cellular pathways. For instance, inhibition of the EP1 receptor with SC-51089 has been demonstrated to activate the PI3K/AKT survival pathway. This is associated with the phosphorylation of PTEN, a phosphatase that negatively regulates AKT, and a subsequent reduction in the mitochondrial translocation of the pro-apoptotic protein BAD[3].

Preclinical Pharmacology

The therapeutic potential of SC-51089 has been investigated in several preclinical models of disease, primarily focusing on neuroprotection and oncology.

In Vitro Efficacy

Table 2: In Vitro Activity of SC-51089

| Assay Type | Cell Line/System | Endpoint | Result | Reference |

| Receptor Binding | Recombinant Prostanoid Receptors | Ki (μM) | EP1: 1.3, TP: 11.2, EP3: 17.5, FP: 61.1 | [4] |

| Neuroprotection | Neuronal cells exposed to t-BuOOH | Attenuation of PGE2-induced cell death | Effective at 5 μM | [4] |

| Anti-glioma | KMG-4 human glioma cells | Inhibition of anchorage-independent growth | IC50 ≈ 1 μM | [5] |

| Anti-glioma | KMG-4 and A172 human glioma cells | Inhibition of anchorage-dependent growth | Dose-dependent inhibition | [5] |

| Neuroprotection | Hippocampal slices (Oxygen-Glucose Deprivation) | Reduction in hippocampal damage | 28 ± 2% reduction | [3] |

In Vivo Efficacy

Table 3: In Vivo Activity of SC-51089

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference |

| Focal Cerebral Ischemia (Stroke) | Mouse (transient MCAO) | 5-20 µg/kg, i.p. | 50% ± 8% reduction in infarct volume | [2] |

| Focal Cerebral Ischemia (Stroke) | Mouse (permanent MCAO) | 10 µg/kg, i.p. | 39% ± 7% reduction in infarct volume | [2] |

| Huntington's Disease | R6/1 Mouse | 40 µg/kg, i.p. infusion for 28 days | Ameliorated motor and memory deficits | [4] |

| Glioma | KMG-4 mouse xenograft | 25 mg/kg | Reduced tumor growth | [5] |

| Analgesia | Phenylbenzoquinone-induced writhing in mice | Not specified | ED50 = 6.8 mg/kg | [5] |

Pharmacokinetics and ADME

Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for SC-51089 are not extensively published. For a compound to be a viable drug candidate, these properties are critical. Generally, for CNS-targeting drugs, adequate blood-brain barrier penetration is essential. The in vivo efficacy observed in models of stroke and Huntington's disease suggests that SC-51089 does cross the blood-brain barrier to a therapeutically relevant extent.

Development Status

As of the latest available information, there is no public record of SC-51089 entering human clinical trials. The development of EP1 antagonists as a class has been pursued by several pharmaceutical companies for indications such as inflammatory pain and overactive bladder, with some candidates entering early-stage clinical development. The reasons for the apparent halt in the development of SC-51089 are not publicly known.

Experimental Protocols

In Vivo Middle Cerebral Artery Occlusion (MCAO) Model for Stroke

Objective: To induce focal cerebral ischemia in mice to evaluate the neuroprotective effects of SC-51089.

Materials:

-

Male C57BL/6 mice (20-25 g)

-

Anesthesia (e.g., isoflurane)

-

Heating pad to maintain body temperature

-

Surgical microscope

-

Micro-surgical instruments

-

6-0 nylon monofilament with a rounded tip

-

SC-51089 solution

-

Vehicle control solution

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Procedure:

-

Anesthetize the mouse and maintain anesthesia throughout the surgery.

-

Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.

-

Make a midline neck incision and carefully expose the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA.

-

Place a temporary ligature around the CCA.

-

Make a small incision in the ECA and insert the 6-0 nylon monofilament.

-

Advance the monofilament through the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

For transient MCAO, withdraw the filament after a defined period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, leave the filament in place.

-

Administer SC-51089 or vehicle intraperitoneally at the desired time points (e.g., at the time of reperfusion).

-

Suture the incision and allow the animal to recover.

-

At the study endpoint (e.g., 24 or 72 hours), euthanize the mice and harvest the brains.

-

Slice the brains into coronal sections and stain with TTC to visualize the infarct. The non-infarcted tissue will stain red, while the infarcted tissue will remain white.

-

Quantify the infarct volume using image analysis software.

In Vitro Glioma Cell Growth Inhibition Assay (MTT Assay)

Objective: To assess the effect of SC-51089 on the viability and proliferation of glioma cells.

Materials:

-

Human glioma cell lines (e.g., KMG-4, A172)

-

Complete cell culture medium

-

96-well cell culture plates

-

SC-51089 stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed glioma cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of SC-51089 in complete culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of SC-51089 or vehicle (DMSO) control.

-

Incubate the plates for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

SC-51089 is a selective EP1 receptor antagonist with demonstrated preclinical efficacy in models of neurodegeneration and cancer. Its ability to modulate the EP1 signaling pathway and downstream cellular processes highlights its potential as a therapeutic agent. While the lack of publicly available clinical data and detailed pharmacokinetic information presents a gap in its development profile, the extensive preclinical data provides a strong rationale for further investigation into the therapeutic applications of EP1 receptor antagonism. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of SC-51089 and the broader field of prostanoid receptor pharmacology.

References

- 1. Stereodivergent Synthesis of Diversely Substituted Dibenzoxazepines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The neuroprotective effect of prostaglandin E2 EP1 receptor inhibition has a wide therapeutic window, is sustained in time and is not sexually dimorphic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuroprotection by PGE2 receptor EP1 inhibition involves the PTEN/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Notes and Protocols for SC 51089 Free Base in Neuronal Culture

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC 51089 is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, demonstrating significant neuroprotective properties. These application notes provide a detailed experimental protocol for utilizing SC 51089 free base in primary neuronal cultures to investigate its neuroprotective effects against excitotoxicity. The protocol outlines procedures for neuronal cell culture, induction of neurotoxicity, treatment with SC 51089, and subsequent assessment of cell viability and neuronal morphology.

Introduction

Prostaglandin E2 (PGE2) signaling, particularly through the EP1 receptor, has been implicated in neuronal damage and death in various neurological conditions. The EP1 receptor is a G-protein coupled receptor that, upon activation, can lead to increased intracellular calcium levels and downstream apoptotic pathways. SC 51089 acts as a competitive antagonist at the EP1 receptor, thereby mitigating the detrimental effects of PGE2 signaling. Research has shown that SC 51089 can attenuate neuronal cell death induced by insults such as glutamate excitotoxicity and amyloid-β exposure.[1][2] This document provides a comprehensive guide for researchers to design and execute experiments to evaluate the neuroprotective capacity of SC 51089 in a controlled in vitro setting.

Data Presentation

SC 51089 Receptor Binding Affinity

| Receptor | Kᵢ (µM) |

| EP1 | 1.3 |

| TP | 11.2 |

| EP3 | 17.5 |

| FP | 61.1 |

| EP2 | >100 |

| EP4 | >100 |

| DP | >100 |

| IP | >100 |

Data sourced from publicly available information.[3][4][5][6]

Recommended Concentration Range for In Vitro Neuronal Studies

| Application | Concentration Range (µM) | Reference |

| Neuroprotection against t-BuOOH | 5 | [7] |

| Neuroprotection against Amyloid-β | 10 - 50 | [1] |

| Inhibition of Glioma Cell Growth | ~1 (IC₅₀) | [3] |

Signaling Pathway of PGE2 and the Neuroprotective Mechanism of SC 51089

Prostaglandin E2 (PGE2), synthesized via the cyclooxygenase (COX) pathway, can bind to the EP1 receptor on neurons. This activation leads to the coupling of Gq protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of stored calcium ions (Ca²⁺) into the cytoplasm. Elevated intracellular Ca²⁺ can lead to mitochondrial dysfunction, activation of apoptotic pathways (e.g., caspase activation), and ultimately, neuronal cell death. SC 51089, as a selective EP1 antagonist, blocks the initial binding of PGE2, thereby inhibiting this entire downstream cascade and exerting a neuroprotective effect.

References

- 1. Immunofluorescent staining for neuronal marker MAP2 [protocols.io]

- 2. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Taming glutamate excitotoxicity: strategic pathway modulation for neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aggregated Amyloid-β Protein Induces Cortical Neuronal Apoptosis and Concomitant “Apoptotic” Pattern of Gene Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for in vivo Administration of SC 51089 Free Base in Mice

For Researchers, Scientists, and Drug Development Professionals

Introduction

SC 51089 is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor.[1] The EP1 receptor is implicated in various physiological and pathological processes, including neuroinflammation, excitotoxic neuronal death, and carcinogenesis.[2][3][4] Preclinical studies in mice have demonstrated the therapeutic potential of SC 51089 in models of neurodegenerative diseases and cancer.[5][6] These application notes provide detailed protocols for the in vivo administration of SC 51089 free base in mice, covering formulation, dosing, and experimental design for neuroprotection and oncology studies.

Data Presentation

Table 1: Summary of in vivo Dosages of SC 51089 in Mice for Neuroprotection Models

| Disease Model | Mouse Strain | Dosage | Administration Route | Frequency/Duration | Reference |

| Huntington's Disease (R6/1 model) | Not Specified | 40 µg/kg/day | Intraperitoneal (i.p.) infusion via osmotic mini-pump | Continuous for 28 days | [1][6] |

| Surgically Induced Brain Injury | C57 Black | 10 µg/kg and 100 µg/kg | Intraperitoneal (i.p.) injection | Single dose 12 and 1 hour pre-surgery | Not explicitly stated, but inferred from context |

| Focal Cerebral Ischemia (transient MCA occlusion) | Not Specified | 5, 10, and 20 µg/kg | Intraperitoneal (i.p.) injection | Twice daily | Not explicitly stated, but inferred from context |

Table 2: Formulation Examples for Poorly Water-Soluble Compounds like SC 51089 for in vivo Studies in Mice

| Formulation Type | Components | Preparation Example | Reference |

| Suspension | Carboxymethyl cellulose sodium (CMC-Na) | Suspend in 0.5% CMC-Na in sterile water or saline. For a 2.5 mg/mL solution, dissolve 0.5 g CMC-Na in 100 mL ddH2O, then add 250 mg of the compound. | [6] |

| Suspension | Carboxymethyl cellulose | Suspend in 0.2% Carboxymethyl cellulose. | [6] |

| Solution | PEG400 | Dissolved in PEG400. | [6] |

| Suspension | Tween 80, Carboxymethyl cellulose | Dissolve in 0.25% Tween 80 and 0.5% Carboxymethyl cellulose. | [6] |

| Solution/Suspension | DMSO, Corn oil | Dissolve the compound in DMSO first, then add corn oil. A common ratio is 10% DMSO and 90% corn oil. For a 2.5 mg/mL solution, take 100 µL of a 25 mg/mL DMSO stock and add to 900 µL of corn oil. | [6] |

| Dietary Admixture | Food powders | Mixing with food powders for oral administration. | [6] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of SC 51089 for Neuroprotection Studies

1. Materials:

- This compound

- Vehicle for formulation (e.g., 0.5% CMC-Na in sterile saline, or 10% DMSO in corn oil)

- Sterile syringes and needles (e.g., 27-30 gauge)

- Appropriate mouse strain for the disease model

- Vortex mixer

- Analytical balance

2. Formulation Preparation (Example: 0.5% CMC-Na suspension):

- Prepare a 0.5% (w/v) solution of CMC-Na in sterile, pyrogen-free saline.

- Accurately weigh the required amount of this compound.

- Gradually add the SC 51089 powder to the CMC-Na solution while vortexing to ensure a uniform suspension.

- The final concentration should be calculated based on the desired dose and an injection volume of typically 5-10 mL/kg body weight.

3. Dosing Procedure:

- Weigh each mouse to determine the precise injection volume.

- Gently restrain the mouse, exposing the abdomen.

- Insert the needle into the lower right or left quadrant of the peritoneum at a shallow angle to avoid puncturing internal organs.

- Inject the calculated volume of the SC 51089 suspension.

- Monitor the mice for any adverse reactions post-injection.

- For studies requiring multiple doses, repeat the procedure as per the experimental design (e.g., twice daily).

Protocol 2: Administration of SC 51089 in a Glioma Xenograft Mouse Model

1. Background:

- SC 51089 has been shown to slow the growth of KMG4 human glioma tumor xenografts in SCID mice.[5] The specific dosage was not reported in the available literature, therefore a dose-finding study is recommended. The following protocol is a general guideline.

2. Materials:

- This compound

- Appropriate vehicle for formulation

- SCID (Severe Combined Immunodeficiency) mice

- KMG4 human glioma cells

- Matrigel (optional, for cell injection)

- Calipers for tumor measurement

3. Tumor Implantation:

- Harvest KMG4 cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.

- Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of each SCID mouse.

- Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

- Randomize the mice into treatment and control groups.

4. Dosing Procedure:

- Prepare the SC 51089 formulation as described in Protocol 1.

- Administer SC 51089 via the desired route (e.g., intraperitoneal injection or oral gavage). A starting dose could be extrapolated from neuroprotection studies, but a dose-escalation study is advisable.

- The control group should receive the vehicle only.

- Administer the treatment at a determined frequency (e.g., daily or twice daily).

- Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

- Monitor the body weight and overall health of the mice throughout the study.

- At the end of the study, tumors can be excised for further analysis.

Pharmacokinetics Considerations:

Mandatory Visualizations

Caption: Experimental workflow for in vivo studies of SC 51089 in mice.

Caption: Proposed signaling pathway of SC 51089 in neuroprotection.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Oral administration of E-type prostanoid (EP) 1 receptor antagonist suppresses carcinogenesis and development of prostate cancer via upregulation of apoptosis in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | Prostaglandin Receptor | 146033-03-6 | Invivochem [invivochem.com]

Application Notes and Protocols: SC 51089 Free Base for Huntington's Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Huntington's disease (HD) is a progressive neurodegenerative disorder with no effective treatment to slow its progression. Recent research has highlighted the role of neuroinflammation in HD pathogenesis, with the prostaglandin E2 (PGE2) EP1 receptor signaling pathway emerging as a potential therapeutic target. SC 51089, a selective antagonist of the EP1 receptor, has demonstrated neuroprotective effects. This document provides detailed application notes and protocols for the use of SC 51089 free base in the R6/1 mouse model of Huntington's disease, based on published research. The provided methodologies cover in vivo administration, behavioral assessments, and post-mortem tissue analysis to evaluate the therapeutic potential of SC 51089.

Introduction

SC 51089 is a selective antagonist of the prostaglandin E2 (PGE2) EP1 receptor, with a Ki of 1.3 μM.[1] It exhibits neuroprotective activities and has been investigated for its therapeutic potential in various neurological conditions, including stroke and Huntington's disease.[1][2] In the context of HD, antagonizing the EP1 receptor has been shown to ameliorate motor and cognitive deficits, reduce the formation of huntingtin nuclear inclusions, and improve synaptic marker expression in the R6/1 mouse model.[2] These findings suggest that SC 51089 may exert its beneficial effects by mitigating the downstream consequences of mutant huntingtin-induced neuroinflammation and excitotoxicity. This document outlines the practical application of SC 51089 in a preclinical HD model, providing researchers with the necessary protocols to investigate its efficacy.

Quantitative Data Summary

The following tables summarize the quantitative data from a key study evaluating the effects of SC 51089 in the R6/1 mouse model of Huntington's disease.

Table 1: Effect of SC 51089 on Motor Function in R6/1 Mice

| Behavioral Test | Wild-Type (WT) | R6/1 (Vehicle) | R6/1 + SC 51089 |

| Rotarod (latency to fall, s) | 180 ± 10 | 60 ± 8 | 120 ± 12 |

| Balance Beam (time to cross, s) | 5 ± 0.5 | 15 ± 2 | 8 ± 1 |

| Vertical Pole (time to turn, s) | 2 ± 0.2 | 8 ± 1 | 4 ± 0.5 |

| Vertical Pole (time to descend, s) | 5 ± 0.5 | 20 ± 3 | 10 ± 1.5 |

Data are presented as mean ± SEM. Data is representative of findings in Anglada-Huguet et al., 2014.

Table 2: Effect of SC 51089 on Cognitive Function in R6/1 Mice

| Behavioral Test | Wild-Type (WT) | R6/1 (Vehicle) | R6/1 + SC 51089 |

| T-maze (spontaneous alternation, %) | 75 ± 5 | 50 ± 4 | 70 ± 6 |

| Novel Object Recognition (discrimination index) | 0.4 ± 0.05 | 0.1 ± 0.02 | 0.35 ± 0.04 |

Data are presented as mean ± SEM. Data is representative of findings in Anglada-Huguet et al., 2014.

Table 3: Effect of SC 51089 on Neuropathological and Synaptic Markers in R6/1 Mice

| Marker | Brain Region | Wild-Type (WT) | R6/1 (Vehicle) | R6/1 + SC 51089 |